The synthesis of YMU1 involves several steps that typically include the formation of key intermediates followed by coupling reactions to yield the final product. The detailed synthetic pathway includes the use of various reagents and conditions tailored to achieve high purity and yield. The compound's structure can be synthesized using techniques that may involve both organic synthesis routes and purification methods such as high-performance liquid chromatography (HPLC) to ensure a purity level of at least 99% .
YMU1 has a molecular formula of C₁₇H₂₂N₄O₄S, indicating a complex structure that includes nitrogen, oxygen, and sulfur atoms. The structural representation shows it contains a piperazine core linked to an isothiazolo-pyridine moiety. The compound's three-dimensional conformation plays a crucial role in its interaction with thymidylate kinase, influencing its inhibitory efficacy. Structural data from X-ray crystallography or molecular modeling studies often provide insights into the binding interactions between YMU1 and its target enzyme .
YMU1 primarily functions by inhibiting the activity of thymidylate kinase. In biochemical assays, it has been shown to significantly reduce the phosphorylation of deoxythymidine monophosphate to deoxythymidine diphosphate. This inhibition leads to decreased levels of deoxythymidine triphosphate, which is essential for DNA synthesis and repair. The compound has been tested in various cellular models, demonstrating its ability to modulate nucleotide pools effectively .
The mechanism by which YMU1 exerts its inhibitory effects involves competitive binding to the active site of human thymidylate kinase. Studies utilizing molecular docking simulations have elucidated how YMU1 interacts with key residues within the enzyme's active site, thereby blocking substrate access and preventing catalysis. This action results in altered nucleotide metabolism within cells, contributing to its potential as an anticancer agent by inducing stress on DNA repair mechanisms .
YMU1 is characterized as a white solid with a melting point that indicates stability under standard laboratory conditions. Its solubility profile suggests it is cell-permeable, allowing effective intracellular delivery for biological assays. Key physical properties include:
YMU1 has significant applications in scientific research, particularly in cancer biology. Its role as a thymidylate kinase inhibitor makes it valuable for studying nucleotide metabolism and DNA repair mechanisms in cancer cells. Research has demonstrated that YMU1 can sensitize tumor cells to chemotherapeutic agents by disrupting dTTP synthesis, thereby enhancing the efficacy of treatments like doxorubicin . Furthermore, it serves as a tool compound for investigating the biochemical pathways associated with thymidylate kinase and its implications in oncogenesis.
YMU1 emerged from a 2016 high-throughput screening campaign targeting hTMPK, an enzyme previously underexploited in anticancer drug development. Chen et al. identified YMU1 through combinatorial chemistry and structure-activity relationship (SAR) studies, prioritizing compounds that selectively inhibited hTMPK (IC~50~ = 610 nM) without cross-reacting with thymidine kinase 1 (TK1) [2] [6]. Initial biochemical assays revealed YMU1’s unique mechanism: it stabilizes the ligand-induced degradation (LID) domain of hTMPK, trapping the enzyme in a conformational state that blocks ATP binding. This prevents the closed conformation required for dTMP phosphorylation, effectively halting nucleotide synthesis [6].
The compound’s structural backbone—featuring an isothiazolopyridine core linked to a piperazine-carboxylate moiety—was optimized for cell permeability and low cytotoxicity in non-cancerous cells [8]. Early studies validated its efficacy in in vitro cancer models, where YMU1 synergistically enhanced the potency of doxorubicin, a topoisomerase inhibitor [2]. This historical trajectory underscores YMU1’s role in bridging genomic insights (e.g., hTMPK overexpression in tumors) to targeted biochemical intervention.
YMU1 serves as a paradigm for studying nucleotide metabolism dysregulation in cancer, with three key mechanistic attributes:
Selective hTMPK Inhibition:YMU1 binds the ATP-pocket adjacent to the LID region of hTMPK, inducing allosteric changes that prevent substrate phosphorylation. Unlike broad-spectrum antimetabolites (e.g., 5-fluorouracil), YMU1 avoids off-target effects on TK1, preserving mitochondrial dTMP phosphorylation and reducing systemic toxicity [2] [6].
Chemosensitization:In in vivo xenograft models, YMU1 (10 mg/kg) potentiated low-dose doxorubicin by disrupting DNA damage repair. Cancer cells pre-treated with YMU1 exhibited 3-fold increases in DNA fragmentation and apoptosis, confirming hTMPK’s role in sustaining genomic integrity under chemotherapeutic stress [6] [8].
Tool for Pathway Analysis:Gene Ontology (GO) enrichment analyses of YMU1-treated cells reveal coordinated suppression of nucleotide biosynthetic processes (GO:0009165) and DNA replication (GO:0006260). This positions YMU1 as a probe for mapping metabolic dependencies via systems biology approaches, such as protein-network analysis [3] [7].
Table 1: Comparative Profile of hTMPK Inhibitors
Compound | IC~50~ (nM) | Selectivity vs. TK1 | Chemosensitizer |
---|---|---|---|
YMU1 | 610 | High | Doxorubicin |
AZT | 2,500 | Low | None |
d4T | 1,900 | Moderate | Limited |
Source: Chen et al. 2016 [2]; InvivoChem Data [6]
Despite its utility, YMU1 research faces significant challenges:
Structural Dynamics of Inhibition:Atomic-resolution mechanisms of YMU1-induced LID stabilization remain uncharacterized. Molecular dynamics simulations suggest hTMPK undergoes cryptic conformational shifts upon YMU1 binding, but experimental validation via cryo-EM or X-ray crystallography is lacking [2] [6].
Resistance Mechanisms:No studies have delineated how cancer cells bypass hTMPK inhibition. Hypotheses include upregulation of de novo nucleotide synthesis pathways (e.g., TYMS amplification) or efflux pump activation, but functional genomics screens (e.g., CRISPR-Cas9) are needed to identify escape routes [6].
Biomarker Identification:Predictive biomarkers for YMU1 responsiveness are unknown. Gene Set Enrichment Analysis (GSEA) of tumor transcriptomes could reveal correlated signatures (e.g., hTMPK expression or nucleotide pathway mutations) to stratify patients [9].
Table 2: Key Research Priorities for YMU1
Knowledge Gap | Proposed Methodology | Expected Impact |
---|---|---|
Conformational dynamics | Time-resolved crystallography | Rational design of next-gen inhibitors |
Resistance pathways | Genome-wide knockout screens | Combinatorial targeting strategies |
Biomarker discovery | GSEA of tumor cohorts | Patient stratification for trials |
Adapted from research gap frameworks [1] [4]
Addressing these gaps requires integrating functional genomics, structural biology, and clinical bioinformatics. For instance, linking YMU1’s effects to GO biological processes (e.g., "ATP phosphorylation," GO:0016310) may uncover compensatory pathways [3] [7]. Additionally, industry-academia collaborations could accelerate translational studies, leveraging YMU1’s commercial availability for high-throughput repurposing screens [6] [8].
Table 3: Compound Summary: YMU1
Attribute | Value |
---|---|
IUPAC Name | ethyl 4-[2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetyl]piperazine-1-carboxylate |
CAS Number | 902589-96-2 |
Molecular Formula | C~17~H~22~N~4~O~4~S |
Molecular Weight | 378.45 g/mol |
Primary Target | Human thymidylate kinase (hTMPK) |
Research Applications | Cancer chemotherapy sensitization, nucleotide metabolism studies |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1